9-(2-fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9. The 2-fluorophenyl group at position 9 and the 4-(trifluoromethyl)phenyl group at position 2 introduce distinct electronic and steric properties.
Properties
IUPAC Name |
9-(2-fluorophenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N5O2/c20-11-3-1-2-4-12(11)28-17-14(26-18(28)30)13(15(24)29)25-16(27-17)9-5-7-10(8-6-9)19(21,22)23/h1-8H,(H2,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLLOPGEGUUJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Purine-6-Carboxamide Derivatives
Substituent Effects on Physicochemical Properties
Electron-Withdrawing Groups (EWGs):
Electron-Donating Groups (EDGs):
Implications for Drug Design
- Lipophilicity: The target compound’s CF₃ and F groups likely confer higher logP values than analogs with EDGs, favoring blood-brain barrier penetration .
- Solubility: Ethoxy/methoxy-rich analogs (e.g., ) may exhibit better solubility, making them suitable for oral formulations.
- Metabolic Stability: Fluorinated compounds generally resist oxidative metabolism, suggesting the target compound could have a longer half-life than nitro- or methoxy-substituted analogs .
Q & A
Q. What are the key synthetic strategies for preparing 9-(2-fluorophenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Coupling Reactions : Formation of the purine core via nucleophilic substitution or condensation reactions, using precursors like 6-chloropurine derivatives.
Functionalization : Introduction of fluorophenyl and trifluoromethylphenyl groups via Suzuki-Miyaura or Buchwald-Hartwig coupling, requiring palladium catalysts and inert atmospheres .
Oxidation/Reduction : Controlled oxidation at the 8-position (e.g., using KMnO₄) to form the oxo group .
Purification : Chromatography (e.g., silica gel or HPLC) to isolate the product with >95% purity.
Critical Parameters :
- Temperature control (e.g., 60–80°C for coupling reactions).
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
- Catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires a combination of analytical techniques:
| Technique | Key Parameters | Purpose |
|---|---|---|
| NMR Spectroscopy | ¹H/¹³C NMR (DMSO-d₆, 400–600 MHz) | Confirm substituent positions and purity |
| HPLC-MS | Reverse-phase C18 column, acetonitrile/water gradient | Assess purity (>98%) and molecular mass |
| X-ray Crystallography | Single-crystal diffraction (if crystals form) | Resolve bond lengths/angles and stereochemistry |
| Example Data : |
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, purine H), 7.85–7.60 (m, aromatic H) .
- LCMS: m/z [M+H]+ calculated for C₂₀H₁₃F₄N₅O₂: 438.1; observed: 438.2 .
Q. What biological targets are hypothesized for this compound, and how are they identified?
Methodological Answer: Hypotheses are derived from:
Computational Docking : Molecular modeling against targets like kinases (e.g., EGFR, CDK2) using software such as AutoDock or Schrödinger .
Enzyme Inhibition Assays :
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) in vitro.
- Pathway Analysis : Screening in cancer cell lines (e.g., MCF-7, HeLa) to link activity to apoptosis or proliferation pathways .
Key Findings :
- Similar purine derivatives show IC₅₀ values of 0.5–10 µM against COX-2 .
- Fluorophenyl groups enhance binding to hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer: Contradictions (e.g., variable IC₅₀ values) are addressed by:
Assay Standardization :
- Control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).
- Validate cell line viability via MTT/WST-1 assays .
Orthogonal Validation :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) for thermodynamic profiling .
Purity Reassessment :
- Quantify impurities (>0.5% can skew results) via LC-MS/MS .
Q. What strategies optimize synthetic yield while minimizing side products?
Methodological Answer: Yield optimization involves:
Design of Experiments (DoE) :
- Vary temperature, catalyst loading, and stoichiometry (e.g., 1.2 eq arylboronic acid for coupling).
- Use software (e.g., JMP) to identify critical factors .
Real-Time Monitoring :
- In-situ FTIR or Raman spectroscopy to track reaction progress.
Byproduct Mitigation :
- Add scavengers (e.g., polymer-bound thiourea for Pd removal) .
Case Study :
- Optimizing Suzuki coupling increased yield from 45% to 72% by adjusting Pd catalyst from 5 mol% to 2 mol% and using TBAB as an additive .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
Methodological Answer: Improve solubility via:
Co-Solvent Systems :
- Use PEG-400 or cyclodextrins (10–20% w/v) to enhance aqueous dispersion .
Structural Modifications :
- Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions.
Nanoformulation :
- Encapsulate in liposomes (size: 100–200 nm) or polymeric nanoparticles (PLGA) .
Data :
- Unmodified compound has logP ~3.5 (indicating hydrophobicity); PEG-400 increases solubility from 0.1 mg/mL to 2.5 mg/mL .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer: Predictions rely on:
ADMET Modeling :
- Use SwissADME or ADMETLab to estimate CYP450 metabolism and hERG inhibition.
Metabolite Identification :
- In silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites.
Toxicity Profiling :
- Ames test simulations (e.g., Derek Nexus) for mutagenicity risk .
Example :
- Trifluoromethyl groups may reduce metabolic clearance but increase hepatotoxicity risk; in vitro microsomal assays (e.g., human liver microsomes) validate predictions .
Q. How do steric and electronic effects of substituents influence target binding?
Methodological Answer: Effects are analyzed via:
Structure-Activity Relationship (SAR) :
- Compare analogues with substituents at the 2- and 9-positions.
- Fluorine’s electron-withdrawing effect enhances binding to polar residues (e.g., Lys in kinases) .
Crystallographic Studies :
- Co-crystallize with target proteins (e.g., EGFR) to map binding poses.
Key Finding :
- The 2-(4-trifluoromethylphenyl) group increases hydrophobic interactions, improving Ki by 5-fold vs. unsubstituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
